Azido-PEG2-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

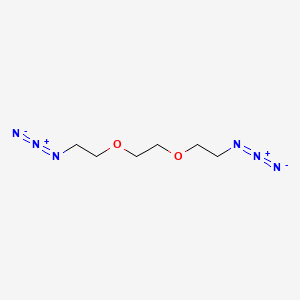

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82055-94-5 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide is a versatile homobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, including detailed experimental protocols and visual workflows to aid researchers in its practical implementation.

Chemical Structure and Properties

The term "this compound" can refer to slightly different structures depending on the supplier and the specific PEG nomenclature used. The most common structures are 1,5-diazido-3-oxapentane and a slightly larger molecule with a similar core structure. For clarity, this guide will address both.

The fundamental structure consists of a short diethylene glycol (PEG2) core, which imparts hydrophilicity and biocompatibility to the molecule. This PEG linker is flanked by two azide (-N₃) groups, which are the reactive handles for click chemistry reactions.

Figure 1: Chemical structure of 1,5-diazido-3-oxapentane.

Quantitative Properties

The physical and chemical properties of this compound are summarized in the table below. It is crucial for researchers to note the specific molecular weight and formula provided by their supplier to ensure accurate calculations in experimental setups.

| Property | Value (for C₄H₈N₆O) | Value (for alternative C₄H₈N₆O structure) | References |

| Chemical Formula | C₄H₈N₆O | C₄H₈N₆O | [1] |

| Molecular Weight | 156.15 g/mol | 200.20 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow oil | Liquid | [2][3] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [2] |

| Storage Conditions | Store at 0-10 °C for short term; -20°C for long term. | Store at -80°C for 6 months; -20°C for 1 month. | [2][4] |

| Density | Not specified | 1.15 g/cm³ | [3] |

Core Applications and Reactivity

The primary utility of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] These "click" reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological environments.[4][5]

The homobifunctional nature of this compound allows it to act as a linker, connecting two molecules that have been functionalized with alkyne groups. This is particularly useful in the synthesis of:

-

PROteolysis TArgeting Chimeras (PROTACs): Where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3][4]

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.

-

Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for detection and imaging.

-

Surface Modification: Functionalizing nanoparticles and other materials to improve their biocompatibility and for targeted delivery.[3]

Figure 2: Conceptual workflow of bioconjugation.

Experimental Protocols

The following are detailed protocols for the application of this compound in common experimental procedures. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating two alkyne-containing molecules using this compound as a linker.

Materials:

-

Alkyne-functionalized Molecule A

-

Alkyne-functionalized Molecule B

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized molecules and this compound in the chosen solvent in the reaction vessel. A slight molar excess of the alkyne molecules relative to the azide linker is often used.

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).

-

If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In the reaction vessel, combine the solutions of the alkyne-functionalized molecules and this compound.

-

Add the copper ligand (e.g., TBTA) to the reaction mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

The desired conjugate can be purified from the reaction mixture using standard techniques such as flash column chromatography or preparative HPLC.

-

Figure 3: CuAAC experimental workflow.

PROTAC Synthesis Workflow

This compound is a valuable linker for constructing PROTACs. The general strategy involves the sequential attachment of the two distinct ligands to the linker.

Logical Relationship for PROTAC Synthesis:

Figure 4: PROTAC synthesis logical relationship.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, chemical biology, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable bifunctional linker in a wide range of innovative research and development projects. As with any chemical reagent, it is imperative to consult the supplier's specific data sheet for the most accurate and up-to-date information on purity and properties.

References

Azido-PEG2-azide CAS number and molecular weight

This guide provides comprehensive information on the chemical properties and applications of Azido-PEG2-azide, a bifunctional crosslinker widely utilized in chemical biology, drug development, and materials science. It is tailored for researchers, scientists, and professionals in these fields.

Core Properties of this compound

This compound, also known as 1,2-bis(2-azidoethoxy)ethane, is a hydrophilic polyethylene glycol (PEG) linker. Its structure is characterized by a short, flexible PEG spacer flanked by two terminal azide groups. This bifunctionality makes it an ideal tool for "click chemistry" reactions, enabling the efficient conjugation of molecules.

Data Presentation

The quantitative data for this compound is summarized in the table below. It is important to note that different CAS numbers have been reported for this compound, which may refer to different suppliers or batches.

| Property | Value | Source(s) |

| Molecular Formula | C6H12N6O2 | [1] |

| Molecular Weight | 200.2 g/mol | [1][2] |

| CAS Number | 59559-06-7 or 1379365-47-5 | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.15 g/cm³ | [3] |

Experimental Protocols

A common application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below is a generalized protocol for the conjugation of two alkyne-containing molecules (Molecule A and Molecule B) using this compound as a linker.

Materials:

-

Alkyne-functionalized Molecule A

-

Alkyne-functionalized Molecule B

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-functionalized Molecule A and a molar excess of this compound in the chosen solvent.

-

Initiation of the First Click Reaction: Add a freshly prepared solution of sodium ascorbate, followed by a solution of copper(II) sulfate. The reaction mixture is stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR to confirm the formation of the mono-alkyne-azide product.

-

Purification (Optional): Once the first reaction is complete, the mono-functionalized product can be purified to remove excess this compound.

-

Second Click Reaction: The purified mono-alkyne-azide product is then reacted with the alkyne-functionalized Molecule B under similar reaction conditions (sodium ascorbate and copper(II) sulfate).

-

Final Purification: The final conjugate is purified using an appropriate method like HPLC to remove any unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by analytical techniques such as mass spectrometry and NMR to confirm its identity and purity.

Visualizations

Logical Relationship of this compound

Caption: Key features and applications of this compound.

Experimental Workflow for Bifunctional Conjugation

Caption: Workflow for conjugating two molecules using this compound.

References

Azido-PEG2-azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Azido-PEG2-azide (1,5-diazido-3-oxapentane), a common homobifunctional crosslinker used in bioconjugation and drug development. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, particularly in the fields of "click chemistry," PEGylation, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₈N₆O | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| CAS Number | 24345-74-2 | [1] |

Solubility Profile

This compound is a hydrophilic molecule due to the presence of the polyethylene glycol (PEG) spacer, which imparts good solubility in a range of aqueous and organic solvents.

Qualitative Solubility:

| Solvent Class | Solvent Examples | Solubility |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Alcohols | Methanol, Ethanol | Less Soluble |

| Aromatic Hydrocarbons | Toluene | Less Soluble |

| Aliphatic Hydrocarbons | Diethyl ether | Insoluble |

Quantitative Solubility Data:

Precise quantitative solubility data for this compound is not extensively published. However, data from suppliers and related compounds provide valuable insights.

| Solvent/System | Concentration | Notes |

| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (16.0 mM) | This formulation is a common vehicle for in vivo studies. |

| DMSO | Up to 250 mg/mL | Data for the related compound Azido-PEG2-C6-Cl, suggesting high solubility of the Azido-PEG2 moiety in DMSO. |

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the terminal azide groups and the ether linkages of the PEG spacer.

General Stability Considerations:

-

Thermal Stability: Organic azides can be thermally labile and may decompose at elevated temperatures, releasing nitrogen gas. It is recommended to avoid high temperatures during storage and handling.

-

Photostability: Azides can be sensitive to light, particularly UV radiation. Prolonged exposure to light should be avoided.

-

pH Stability:

-

Acidic Conditions: Generally stable in mild acidic conditions (pH 4-7). Strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of highly toxic and explosive hydrazoic acid.

-

Neutral Conditions: Expected to have good stability at neutral pH.

-

Alkaline Conditions: Generally stable.

-

-

Stability in the Presence of Reducing Agents: The azide groups can be reduced to amines by common reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Compatibility with these reagents should be considered in experimental design.[3]

-

Aqueous Buffer Stability: For a related azide-containing PEG derivative, the azide group was found to be stable in aqueous buffers for more than 72 hours at 4°C.[4]

Storage Recommendations:

| Condition | Recommended Temperature | Duration |

| Neat Compound (Long-term) | -20°C or lower | Up to 12 months or more.[5] |

| Neat Compound (Short-term) | 0-10°C | |

| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF) | -20°C to -80°C | Up to 6 months. |

To ensure stability, it is crucial to store this compound in a tightly sealed container, protected from light and moisture. For stock solutions, using anhydrous solvents and avoiding repeated freeze-thaw cycles is recommended.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the quantitative solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved material is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution by HPLC.

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Protocol for Assessing Stability in Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer over time.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Thermostatted incubator or water bath

-

HPLC system with a suitable detector

-

Quenching solution (if necessary, e.g., an organic solvent to stop degradation)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).

-

Add a known volume of the stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).

-

-

Incubation:

-

Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Storage:

-

Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable organic solvent.

-

Store the quenched samples at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Monitor the peak corresponding to this compound.

-

-

Data Analysis:

-

Plot the peak area of this compound as a function of time.

-

Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

-

Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

-

Application Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in CuAAC, a highly efficient "click chemistry" reaction for bioconjugation. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Logical Flow for Handling and Stability Assessment

The following diagram outlines a logical workflow for handling this compound and assessing its stability for experimental use.

Caption: Logical workflow for handling and assessing the stability of this compound.

Disclaimer: The information provided in this technical guide is for research purposes only. It is based on publicly available data and general chemical principles. Researchers should always consult the manufacturer's specifications and perform their own validation experiments to ensure the suitability of this compound for their specific applications.

References

An In-depth Technical Guide to the Hydrophilicity of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of short-chain Poly(ethylene glycol) (PEG) linkers, critical components in modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding and controlling the hydrophilicity of these linkers is paramount for optimizing drug solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy.

The Pivotal Role of Hydrophilicity in PEG Linkers

Poly(ethylene glycol) is a synthetic, hydrophilic polymer renowned for its biocompatibility, lack of toxicity, and low immunogenicity.[1][2] When used as linkers, short-chain PEGs (typically containing 2 to 24 ethylene glycol units) impart these favorable properties to the conjugated molecule. The inherent hydrophilicity of PEG linkers, driven by the repeating ethylene oxide units that readily form hydrogen bonds with water, offers several key advantages in drug design:[1]

-

Enhanced Aqueous Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the overall solubility of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3][4]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend the plasma half-life of the therapeutic.[1] This prolonged circulation time can lead to greater accumulation of the drug at the target site.[5]

-

Reduced Immunogenicity: The hydrophilic PEG chain can create a protective hydration shell around the conjugated molecule, shielding it from the immune system and potentially reducing its immunogenicity.[1]

-

Modulated Receptor Interaction: The length and hydrophilicity of the PEG linker can influence the binding of the targeting moiety to its receptor and the subsequent internalization of the conjugate.[5][6]

Quantifying the Hydrophilicity of Short-Chain PEG Linkers

The hydrophilicity of a molecule can be quantified using several experimental and computational methods. This section presents available data for short-chain PEG linkers to facilitate comparison and selection for specific applications.

Water Solubility

While qualitative statements about the high water solubility of PEG are abundant, specific quantitative data for short-chain PEG linkers with various end-groups can be more challenging to find in a consolidated format. Generally, even short oligomers of ethylene glycol are miscible with water in all proportions. The presence of terminal functional groups can influence this property.

| Linker Type | Molecular Weight (Da) | Number of EG Units (n) | Reported Water Solubility |

| Poly(ethylene glycol) diamine | ~3,000 | ~68 | High |

| Poly(ethylene glycol) diamine | ~10,000 | ~227 | Excellent |

Table 1: Reported water solubility for amine-terminated PEGs of varying molecular weights.[7][8]

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, LogP, is a widely used indicator of lipophilicity versus hydrophilicity. A negative LogP value indicates hydrophilicity, while a positive value indicates lipophilicity.[9][10]

| Linker Structure | Calculated LogP (clogP) |

| Tri(ethylene glycol) | -1.3 |

| Tetra(ethylene glycol) | -1.1 |

| Penta(ethylene glycol) | -0.9 |

| Hexa(ethylene glycol) | -0.7 |

Table 2: Calculated LogP values for short-chain polyethylene glycols. These values indicate a high degree of hydrophilicity. The addition of each ethylene glycol unit contributes to a decrease in lipophilicity (more negative LogP).

Contact Angle Measurements

Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface. A lower contact angle for a water droplet on a surface indicates higher hydrophilicity. Surfaces functionalized with PEG chains exhibit significantly lower water contact angles compared to unmodified hydrophobic surfaces.

| Surface Modification | Water Contact Angle (θ) |

| Unmodified Polydimethylsiloxane (PDMS) | ~105° |

| PDMS with 20% PEG content | ~75° |

| PDMS with 50% PEG content | ~55° |

| Bare PEG surface | < 80° |

| PEG-functionalized PVA/PAA multilayer film | ~30-40° |

Table 3: Water contact angle measurements on various PEG-modified surfaces, demonstrating the increase in hydrophilicity with PEG incorporation.[7][11][12][13]

Experimental Protocols for Assessing Hydrophilicity

Accurate and reproducible assessment of linker hydrophilicity is crucial for the rational design of drug conjugates. This section details common experimental protocols.

Determination of Partition Coefficient (LogP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. The retention time of a compound on a nonpolar stationary phase is correlated with its hydrophobicity.

Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: A set of standards with known LogP values are injected to generate a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: The PEG linker sample is dissolved in the mobile phase and injected into the HPLC system.

-

LogP Calculation: The retention time of the PEG linker is used to calculate its LogP value based on the calibration curve.

Hydrophilicity Assessment by Reversed-Phase HPLC

RP-HPLC can also be used to qualitatively and quantitatively compare the hydrophilicity of different PEG linkers. A shorter retention time on a C18 column under identical conditions indicates greater hydrophilicity.

Protocol:

-

Column: C18 or C8 reversed-phase column.[14]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is run over a defined period (e.g., 5% to 95% B over 30 minutes).[14]

-

Detection: UV detection (if the linker has a chromophore) or Evaporative Light Scattering Detection (ELSD) for linkers without a chromophore.[15]

-

Analysis: The retention times of different short-chain PEG linkers are compared. Shorter retention times correspond to higher hydrophilicity. The peak shape can also provide information; the dispersity of PEG chain lengths can lead to peak broadening.[12]

Contact Angle Goniometry

This technique directly measures the wettability of a surface functionalized with PEG linkers.

Protocol:

-

Surface Preparation: A substrate (e.g., silicon wafer or glass slide) is functionalized with the short-chain PEG linker using appropriate surface chemistry (e.g., silanization).

-

Droplet Deposition: A small droplet of purified water (typically 1-5 µL) is gently deposited onto the functionalized surface.

-

Image Capture: A high-resolution camera captures the profile of the water droplet.

-

Angle Measurement: Software analyzes the image to measure the contact angle between the liquid-solid interface and the liquid-vapor interface.

-

Data Analysis: Multiple measurements are taken at different locations on the surface and averaged to obtain a representative contact angle.

Water Solubility Determination (PEG Precipitation Assay)

This method assesses the relative solubility of molecules in the presence of a crowding agent like PEG, which can be adapted to compare the hydrophilicity of different compounds. A higher concentration of PEG required to induce precipitation indicates higher intrinsic solubility and, by extension, hydrophilicity.[16][17][18][19]

Protocol:

-

Sample Preparation: Prepare stock solutions of the PEG linkers at a known concentration in a suitable buffer.

-

PEG Titration: In a multi-well plate, create a series of dilutions of a high molecular weight PEG (e.g., PEG 8000) stock solution.

-

Mixing: Add a fixed amount of the linker stock solution to each well containing the PEG dilutions.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

-

Centrifugation: Centrifuge the plate to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and measure the concentration of the soluble linker (e.g., by UV-Vis spectroscopy if the linker has a chromophore, or by a suitable chemical assay).

-

Analysis: Plot the percentage of soluble linker against the PEG concentration. The PEG concentration at which 50% of the linker has precipitated (PEG1/2) can be used as a measure of relative solubility.

Synthesis of Short-Chain PEG Linkers

The ability to synthesize well-defined, short-chain PEG linkers with specific terminal functionalities is crucial for their application in drug development. Heterobifunctional PEGs, with different reactive groups at each end, are particularly valuable.

Synthesis of an Amine-Terminated Short-Chain PEG Linker

This protocol describes a general method for synthesizing an amine-terminated PEG, which can then be used for conjugation to carboxyl groups or other functionalities.

Workflow:

References

- 1. purepeg.com [purepeg.com]

- 2. adcreview.com [adcreview.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(ethylene glycol) diamine average Mn 2,000 24991-53-5 [sigmaaldrich.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 15. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]

- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement [repository.cam.ac.uk]

Bifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups, allowing for the covalent linkage of two or more biomolecules.[1][2] These versatile tools are fundamental in bioconjugation, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the stabilization of protein complexes.[1][3][4] The core structure of a bifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of the reactive groups determines the target functional groups on the biomolecules, while the spacer arm influences the distance between the conjugated molecules and can impart properties such as solubility or cleavability.[5][6]

The choice of a crosslinker is critical and depends on the specific application, including the target functional groups, the desired distance between the molecules, and whether the linkage needs to be reversible.[5][7] This guide provides a comprehensive overview of the types of bifunctional crosslinkers, their chemistries, and detailed protocols for their application in key bioconjugation techniques.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on the identity of their reactive groups and the nature of their spacer arm.

Based on Reactive Groups:

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines or sulfhydryls.[1][8] They are often used for polymerizing monomers or for intramolecular crosslinking.[1][8]

-

Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, two-step reactions.[1][8] This provides greater control over the conjugation process, minimizing unwanted self-conjugation or polymerization.[7] They are ideal for linking two different biomolecules, such as an antibody to a drug molecule.[4][8]

-

Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker with one thermoreactive group and one photoreactive group. The photoreactive group remains inert until activated by UV light, enabling the capture of transient or non-specific interactions.[6][8][9]

-

Zero-Length Crosslinkers: These reagents mediate the direct coupling of two functional groups without becoming part of the final linkage, thus introducing no additional spacer atoms.[3][10][11] A common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[11][12]

Based on the Spacer Arm:

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (cleaved by reducing agents) or an ester linkage (cleaved by changes in pH or enzymes).[13][14] This allows for the separation of the crosslinked molecules under specific conditions, which is particularly useful in applications like affinity purification and mass spectrometry-based analysis of protein interactions.[13]

-

Non-Cleavable Crosslinkers: These form a stable, permanent covalent bond between the target molecules.[13][14] They are used when a durable linkage is required, such as in the creation of stable antibody-drug conjugates or for permanently immobilizing proteins.[14][15]

Common Chemistries of Bifunctional Crosslinkers

The reactivity of a crosslinker is determined by its functional group-specific chemistries.

-

Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups.[6][16] They react with primary amines (e.g., the side chain of lysine residues) at a pH of 7.0-9.0 to form stable amide bonds.[6][17]

-

Sulfhydryl-Reactive Chemistry: Maleimide groups are widely used to target sulfhydryl groups (e.g., the side chain of cysteine residues).[18][19] The reaction occurs at a pH of 6.5-7.5 to form a stable thioether bond.[17][19]

-

Carboxyl-Reactive Chemistry: Carbodiimides, such as EDC, are used to activate carboxyl groups to react with primary amines, forming a zero-length amide bond.[11]

Quantitative Data on Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker requires consideration of its physicochemical properties. The following tables summarize key quantitative data for commonly used homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Target Functional Groups | Solubility | Cleavable? |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | NHS ester | Primary amines | Insoluble in water | No |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Sulfo-NHS ester | Primary amines | Soluble in water | No |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | NHS ester | Primary amines | Insoluble in water | No |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | NHS ester | Primary amines | Insoluble in water | Yes (Disulfide) |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Sulfo-NHS ester | Primary amines | Soluble in water | Yes (Disulfide) |

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Solubility | Cleavable? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester | Primary amines | Maleimide | Sulfhydryls | Insoluble in water | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester | Primary amines | Maleimide | Sulfhydryls | Soluble in water | No |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Primary amines | Pyridyldithiol | Sulfhydryls | Insoluble in water | Yes (Disulfide) |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.16 | 10.6 | NHS ester | Primary amines | Iodoacetyl | Sulfhydryls | Insoluble in water | No |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70 | 0 | Carbodiimide | Carboxyls | - | Primary amines | Soluble in water | No (Zero-length) |

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments using bifunctional crosslinkers.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[7][14]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

SMCC (dissolved in DMSO)

-

Thiol-containing drug (dissolved in a compatible organic solvent)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., L-cysteine)

-

Reaction buffers: Amine Reaction Buffer (pH 7.2-8.0), Thiol Reaction Buffer (pH 6.5-7.5)

Procedure:

-

Antibody Modification:

-

Conjugation:

-

Quenching:

-

Purification:

-

Purify the antibody-drug conjugate using size-exclusion chromatography or other suitable methods to remove unreacted drug and quenching reagent.[14]

-

-

Characterization:

Protocol 2: Protein Immobilization on a Carboxylate-Coated Surface using EDC/Sulfo-NHS

This protocol details the covalent immobilization of a protein onto a surface with carboxyl groups.[11][23]

Materials:

-

Carboxylate-coated surface (e.g., beads, plate)

-

Protein to be immobilized (in a non-amine, non-carboxylate buffer, e.g., MES buffer)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Surface Activation:

-

Wash the carboxylate-coated surface with Activation Buffer.

-

Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (e.g., 2 mM EDC, 5 mM Sulfo-NHS).[24]

-

Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.[24]

-

Wash the activated surface with Activation Buffer or Coupling Buffer to remove excess activation reagents.

-

-

Protein Coupling:

-

Immediately add the protein solution (in Coupling Buffer) to the activated surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Remove the protein solution.

-

Add Quenching Buffer to the surface and incubate for 15-30 minutes to block any unreacted NHS-ester groups.[11]

-

-

Final Washes:

-

Wash the surface extensively with Wash Buffer to remove non-covalently bound protein.

-

The surface with the immobilized protein is now ready for use.

-

Protocol 3: Crosslinking of Proteins for Interaction Analysis using Glutaraldehyde

This protocol describes the use of the homobifunctional crosslinker glutaraldehyde to study protein-protein interactions.[1][25][26]

Materials:

-

Protein sample containing interacting partners (in an amine-free buffer, e.g., HEPES or PBS, pH 7.5-8.0)[25][26]

-

Glutaraldehyde solution (e.g., 2.5% stock solution)

-

SDS-PAGE reagents

Procedure:

-

Crosslinking Reaction:

-

Quenching:

-

Analysis:

-

Add SDS-PAGE sample buffer to the quenched reaction mixture.

-

Analyze the crosslinked products by SDS-PAGE and Western blotting to observe the formation of higher molecular weight complexes, indicating protein-protein interactions.[1]

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows in bioconjugation.

Experimental Workflow for Antibody-Drug Conjugation (ADC) Preparation

Caption: Workflow for preparing an Antibody-Drug Conjugate using SMCC.

Workflow for Mass Spectrometry Analysis of Crosslinked Proteins

Caption: General workflow for protein interaction analysis using crosslinking-mass spectrometry.

Two-Step Heterobifunctional Crosslinking Reaction Pathway

Caption: Reaction pathway for a two-step heterobifunctional crosslinking.

Conclusion

Bifunctional crosslinkers are indispensable reagents in modern biological research and drug development. Their diverse chemistries and properties allow for a wide range of applications, from elucidating the architecture of protein complexes to creating targeted therapeutics. A thorough understanding of the different types of crosslinkers and their reaction mechanisms, as detailed in this guide, is crucial for designing and executing successful bioconjugation experiments. The provided protocols and workflows serve as a practical starting point for researchers to apply these powerful tools in their own investigations. As the field of bioconjugation continues to evolve, the development of new and more sophisticated crosslinkers will undoubtedly open up new avenues for scientific discovery.

References

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 4. scbt.com [scbt.com]

- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Immobilization of proteins [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. store.sangon.com [store.sangon.com]

- 18. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 26. fgsc.net [fgsc.net]

An In-Depth Technical Guide to Click Chemistry: Principles, Reactions, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and simple to perform with easily removable solvents. This concept has revolutionized molecular synthesis by enabling the rapid and reliable joining of small modular units to create complex molecular architectures. The quintessential "click" reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and selective reaction that forms a stable triazole linkage. The field has since expanded to include other powerful reactions, such as the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions can proceed in complex biological environments without interfering with native biochemical processes, making them invaluable tools in chemical biology, drug discovery, and materials science.[1][2][3][4]

This guide provides an in-depth technical overview of the core principles of click chemistry, a quantitative comparison of its key reactions, detailed experimental protocols, and a look into its application in sophisticated research and development workflows.

Core Principles of Click Chemistry

The power of click chemistry lies in a set of stringent criteria that a reaction must meet to be considered a "click" reaction:

-

Modularity and Wide Scope: The reaction must be versatile, working with a diverse range of starting materials and functional groups.[2]

-

High Yields: The reactions should proceed to completion or near completion, providing excellent yields of the desired product.[2]

-

Stereospecificity: The reaction should produce a single, well-defined product isomer.[2]

-

Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, using readily available reagents and ideally, benign solvents like water.[2][5]

-

Benign or No Solvent: The ideal click reaction proceeds in environmentally friendly solvents, such as water, or without a solvent.[6]

-

Easy Product Isolation: Purification should be straightforward, often achievable by non-chromatographic methods like filtration or crystallization.[7]

-

High Thermodynamic Driving Force: The reaction should be highly energetic, favoring the formation of a stable product.[4]

-

Bioorthogonality: For biological applications, the reacting functional groups must be mutually inert to the vast array of functional groups present in biological systems.[3]

Key Click Chemistry Reactions: A Quantitative Comparison

The two most prominent click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques often depends on the specific experimental context, particularly the tolerance for a metal catalyst.

Data Presentation: CuAAC vs. SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure) |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |

| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times |

| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4 and 1,5-disubstituted triazoles |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this. | Excellent, widely used for in vivo applications.[1][8] |

Experimental Protocols

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol outlines a general procedure for conjugating an azide-modified small molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-containing small molecule dissolved in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., THPTA, 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein with buffer to the desired final concentration (e.g., 25-50 µM).

-

Add the azide-containing small molecule from its stock solution to the desired final molar excess (typically 5-10 fold over the protein).

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let this premix stand for a few minutes.[9]

-

Add the aminoguanidine solution to the protein-azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Finally, add the catalyst premix to the reaction mixture.

-

Gently mix the solution and incubate at room temperature for 1-2 hours.

-

The reaction can be quenched by the addition of EDTA.

-

Purify the conjugated protein using standard methods such as dialysis, size exclusion chromatography, or spin filtration to remove excess reagents.

Protocol 2: SPAAC for Live Cell Surface Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display azide groups.

Materials:

-

Cells with azide-functionalized surface proteins (e.g., after incubation with an azido-sugar)

-

Complete cell culture medium

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell imaging plates or slides

Procedure:

-

Culture the cells to the desired confluency in a suitable imaging vessel.

-

Wash the cells gently with pre-warmed PBS to remove any residual medium.

-

Prepare the labeling solution by diluting the strained alkyne-fluorophore conjugate in complete cell culture medium to the desired final concentration (typically 10-50 µM).

-

Add the labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. The incubation time may need to be optimized depending on the cell type and the specific reactants.

-

After incubation, gently aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

The cells are now ready for visualization by fluorescence microscopy.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GPCR signaling pathway with points for click chemistry-based labeling.

Experimental Workflow Diagram

Caption: Workflow for activity-based protein profiling using click chemistry.

Logical Relationship Diagram

Caption: Fragment-based drug discovery workflow incorporating in situ click chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onenucleus.com [onenucleus.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG2-azide in Nanotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG2-azide, a homobifunctional crosslinker, and its applications in the rapidly evolving field of nanotechnology. We will delve into its core properties, detailed experimental protocols for its use in nanoparticle functionalization and drug delivery systems, and quantitative data to inform experimental design.

Introduction to this compound: A Versatile Nanotechnology Tool

This compound, also known as 1,8-diazido-3,6-dioxaoctane, is a versatile molecule increasingly employed in nanotechnology and biomedical research.[1][2] Its structure, featuring two terminal azide (-N₃) groups connected by a short, hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal crosslinking agent.[3][4] The PEG component enhances water solubility and biocompatibility, a critical feature for in-vivo applications.[5][6] The azide groups are highly reactive handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][7] These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of various molecules under mild conditions.[8][9]

The primary application of this compound in nanotechnology is as a linker to functionalize nanoparticles, creating sophisticated drug delivery systems, diagnostic tools, and targeted therapeutics.[7][10] Its bifunctional nature allows it to bridge nanoparticles to other nanoparticles, targeting ligands, or therapeutic payloads.

Core Applications in Nanotechnology

The unique properties of this compound lend themselves to a variety of applications in nanotechnology, primarily centered around the surface modification of nanoparticles to enhance their functionality and biocompatibility.

Nanoparticle Functionalization

Surface modification of nanoparticles is a crucial step in developing advanced biomedical tools.[11] this compound plays a key role in this process, enabling the attachment of targeting moieties, imaging agents, and therapeutic molecules.[7] The PEG spacer provides a hydrophilic shield (PEGylation), which can improve colloidal stability, reduce non-specific protein adsorption, and prolong circulation time in the body.[5][11]

Drug Delivery Systems

This compound is instrumental in the design of targeted drug carriers. By linking cytotoxic drugs, ligands, or antibodies to nanoparticles via stable triazole linkages formed through click chemistry, the resulting conjugates exhibit improved solubility and enhanced pharmacokinetic profiles.[7] This allows for more precise and controlled drug release at the target site.

Bioconjugation and "Click Chemistry"

The terminal azide groups of this compound are perfect candidates for click chemistry reactions. These bio-orthogonal reactions are highly efficient and proceed with high yield and specificity under mild, aqueous conditions, minimizing side reactions with biological molecules.[7][8] This makes this compound an invaluable tool for conjugating sensitive biomolecules.

Quantitative Data on Functionalization and Drug Loading

The following tables summarize key quantitative parameters associated with the use of PEG linkers in nanoparticle functionalization. While specific data for this compound is often proprietary or application-dependent, the provided data for similar PEG linkers offer valuable insights for experimental design.

| Parameter | Recommended Range | Method of Analysis | Reference(s) |

| CuAAC Reaction Parameters | |||

| Alkyne Substrate | 1 equivalent | LC-MS, HPLC | [12] |

| This compound | 1.1 - 1.5 equivalents | LC-MS, HPLC | [12] |

| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | - | [12] |

| Sodium Ascorbate | 1 - 5 equivalents | - | [12] |

| Copper Ligand (e.g., TBTA) | 1 - 5 equivalents to Copper(II) | - | [12] |

| Typical Reaction Time | 1 - 4 hours | LC-MS, HPLC | [12] |

| Typical Yield | >95% | NMR, Mass Spectrometry | [12] |

| SPAAC Reaction Parameters | |||

| Azide to Strained Alkyne Ratio | 1:1.1 to 1:1.5 | LC-MS, HPLC | [13] |

| Typical Reaction Time | 0.5 - 2 hours | LC-MS, HPLC | [12] |

| Typical Yield | >95% | NMR, Mass Spectrometry | [12] |

| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference(s) |

| Gold Nanoparticles (AuNPs) | ~15 | Increases with PEG concentration | Varies | Approaches neutral (~ -8 mV) | [3] |

| Iron Oxide Nanoparticles (IONPs) | ~8 | ~184 (with OA-PEG) | Varies | Increases (more positive with cationic drugs) | [14][15] |

| PLGA Nanoparticles | 109 ± 2 | 117 (10% PEG) | -2 to -7 (with sufficient PEG) | Not Reported | [5] |

| Nanocarrier | Drug | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Release Kinetics Model | Reference(s) |

| PEG-functionalized Graphene | Uromitexan | Not specified | Near-complete release | Korsmeyer-Peppas | [16] |

| PEG-PLGA Nanoparticles | Itraconazole | Low | Limited by drug-polymer interaction | - | [17] |

| PEGylated IONPs | Doxorubicin | Not specified | Sustained release | - | [14][15] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related linkers.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the attachment of a thiol-terminated PEG-azide linker to the surface of gold nanoparticles, leveraging the strong gold-sulfur affinity.

Materials:

-

Citrate-capped gold nanoparticles (AuNPs)

-

HS-PEG-Azide (thiolated PEG-azide linker)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of HS-PEG-Azide in nuclease-free water (e.g., 1 mg/mL).

-

Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

-

-

PEGylation of AuNPs:

-

To the AuNP solution, add the HS-PEG-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.

-

Gently mix and allow the reaction to proceed overnight at room temperature with gentle stirring.

-

-

Purification:

-

Centrifuge the reaction mixture to pellet the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Carefully remove the supernatant containing unbound linker.

-

Resuspend the AuNP pellet in fresh PBS. Repeat the centrifugation and resuspension steps at least three times.

-

-

Characterization:

-

Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

-

Confirm the presence of the azide group using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

-

Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol involves a two-step process: silanization to introduce amine groups on the IONP surface, followed by conjugation with an Azido-PEG linker.

Materials:

-

Iron oxide nanoparticles (IONPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol, Triethylamine, Heptane, Acetone

-

Azido-PEG-NHS ester (or similar amine-reactive linker)

-

Anhydrous DMF

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Amine Functionalization (Silanization):

-

Disperse IONPs in ethanol.

-

Add APTES, triethylamine, and water.

-

Sonicate the mixture for 5 hours.

-

Precipitate the amine-functionalized IONPs with heptane.

-

Collect the nanoparticles using a magnet and wash three times with acetone. Dry under vacuum.

-

-

Conjugation of Azido-PEG Linker:

-

Disperse the amine-functionalized IONPs in anhydrous DMF.

-

Add the Azido-PEG-NHS ester in a 5-10 fold molar excess.

-

Add DIPEA as a non-nucleophilic base.

-

Allow the reaction to proceed for 24-48 hours at room temperature with stirring.

-

-

Purification:

-

Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.

-

Collect the nanoparticles using a magnet.

-

Wash extensively with the reaction solvent and then with acetone. Dry under vacuum.

-

-

Characterization:

-

Analyze for the characteristic azide peak (~2100 cm⁻¹) using FTIR.

-

Quantify the amount of linker using thermogravimetric analysis (TGA).

-

Measure hydrodynamic diameter and zeta potential with DLS.

-

Post-Insertion Functionalization of Liposomes

This protocol describes the incorporation of a PEGylated linker into pre-formed liposomes.[9][18]

Materials:

-

Pre-formed liposomes

-

DSPE-PEG-Azide (or other lipid-PEG-azide conjugate)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Micelles:

-

Dissolve the DSPE-PEG-Azide in PBS to form micelles.

-

-

Incubation:

-

Incubate the pre-formed liposomes with the DSPE-PEG-Azide micelles at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours. The ratio of DSPE-PEG-Azide to liposomal lipid will determine the final surface density of the azide groups.

-

-

Purification:

-

Remove unincorporated micelles by size exclusion chromatography or dialysis.

-

-

Click Chemistry Conjugation:

-

The azide-functionalized liposomes can then be reacted with an alkyne-containing molecule (e.g., a targeting peptide or drug) using either CuAAC or SPAAC protocols.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

-

Azide-functionalized nanoparticles

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Solutions:

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water or a suitable buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-containing molecule.

-

Add the ligand solution, followed by the CuSO₄ solution to pre-form the copper-ligand complex.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Conditions:

-

Stir the mixture at room temperature for 1-4 hours. The reaction can be gently heated (40-50°C) if it is slow.

-

-

Purification:

-

Purify the final conjugate by centrifugation, magnetic separation, or size exclusion chromatography to remove the copper catalyst and excess reagents.

-

Visualizations of Workflows and Logical Relationships

Experimental Workflows

Logical Relationships

References

- 1. mdpi.com [mdpi.com]

- 2. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Biocompatibility of Multi-Anchored Glycoconjugate Functionalized Iron Oxide Nanoparticles in a Normal Human Colon Cell Line CCD-18Co [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Clickable" nanoparticles for targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 18. researchgate.net [researchgate.net]

PEGylation strategies for improving drug delivery

An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a clinically-proven and widely adopted strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This modification can significantly improve a drug's profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity and antigenicity.[3][4][5] From early random conjugation methods to modern site-specific techniques, PEGylation has evolved to produce more homogeneous and effective biotherapeutics.[6][7] This guide provides a comprehensive technical overview of PEGylation strategies, detailing the underlying chemistries, experimental protocols, and analytical characterization methods. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage PEGylation to optimize therapeutic candidates.

Introduction to PEGylation

PEGylation is the covalent or non-covalent attachment of polyethylene glycol (PEG) polymer chains to molecules such as proteins, peptides, antibody fragments, or small drugs.[8][9] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals.[8][10] The process of PEGylation confers several desirable properties to the conjugated molecule, primarily by increasing its hydrodynamic volume.[6]

Key benefits of PEGylation include:

-

Increased Serum Half-Life: The larger size of the PEGylated molecule reduces its rate of renal clearance, prolonging its circulation time in the bloodstream.[11][][13]

-

Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the protein surface, shielding them from recognition by the immune system.[5][11]

-

Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in vivo.[7][11]

-

Improved Solubility: The high solubility of PEG can enhance the solubility of hydrophobic drugs or proteins.[3][14]

These advantages often lead to a less frequent dosing regimen, which can improve patient compliance and quality of life.[4][15]

The Evolution of PEGylation Strategies

PEGylation chemistry has progressed significantly since its inception, moving from non-specific methods to highly controlled, site-specific approaches.[7]

First-Generation PEGylation: Random Conjugation

The initial strategies for PEGylation involved reacting activated PEG molecules with proteins, targeting amino acid residues with accessible nucleophilic groups.[6][7] The most common target is the ε-amino group of lysine residues due to their abundance on the protein surface.[16] This approach, often using PEG derivatives like N-hydroxysuccinimide (NHS) esters, results in a random attachment of PEG chains.[16][17] While effective at improving the drug's profile, this "first-generation" method produces a heterogeneous mixture of PEGylated isomers (PEGamers) with varying numbers of PEG chains attached at different locations, which can be challenging to characterize and purify.[6][7][18]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the heterogeneity of first-generation products, "second-generation" strategies were developed to attach PEG at a single, predetermined site on the protein.[6][7] This approach yields a well-defined, homogeneous product with a consistent biological activity and pharmacokinetic profile.[8] Site-specific methods can involve targeting a unique amino acid, such as a free cysteine, the N-terminal α-amino group, or by incorporating a specific tag for conjugation.[7][8][19] These more advanced techniques provide greater control over the final product, which is highly desirable from a regulatory and manufacturing perspective.[20]

Caption: Progression from random to site-specific PEGylation.

Key Site-Specific PEGylation Chemistries

Several chemical strategies have been developed to achieve site-specific PEGylation, each targeting different functional groups on the protein.

N-Terminal Amine PEGylation

The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino groups of lysine residues. By carefully controlling the reaction pH (typically between 7 and 8.5), it is possible to selectively react an amine-reactive PEG, such as PEG-NHS, with the N-terminal amine, resulting in a stable amide bond.[8][16]

Cysteine-Directed PEGylation

Cysteine residues are relatively rare in proteins, making them an excellent target for site-specific modification.[19][21] A free cysteine's sulfhydryl group can be selectively targeted with thiol-reactive PEG derivatives, such as PEG-maleimide or PEG-vinylsulfone.[15][19] If a protein does not have an accessible native cysteine, one can be introduced at a specific site via genetic engineering.[19] This is one of the most common and robust methods for producing homogeneous PEGylated proteins.[19]

Disulfide Bridging

Many therapeutic proteins contain essential disulfide bonds for structural integrity. A novel strategy involves the reduction of a native disulfide bond, followed by reaction with a PEG reagent that bridges the two resulting free thiols, effectively re-linking the structure while attaching the PEG molecule.[19][20] This method has the advantage of modifying the protein without permanently removing a critical structural feature.[19]

Enzymatic PEGylation

Enzymatic methods offer high specificity for conjugating PEG to proteins.[21] Enzymes like transglutaminase (TGase) can catalyze the formation of a stable bond between a PEG-amine and the side chain of a glutamine residue within a specific recognition sequence on the protein.[6][22] This approach is highly selective and can be performed under mild physiological conditions.[21]

Caption: Common site-specific PEGylation strategies and targets.

Impact on Pharmacokinetics and Pharmacodynamics

The primary goal of PEGylation is to favorably alter the pharmacokinetic (PK) and, consequently, the pharmacodynamic (PD) profile of a drug.[3][23]

Pharmacokinetic Profile Alterations

By attaching PEG chains, the hydrodynamic radius of the drug molecule increases significantly.[6] This larger size prevents the molecule from being easily filtered by the kidneys, which is the main mechanism of clearance for smaller proteins and peptides.[][13] Furthermore, the hydrated PEG cloud provides a protective layer that shields the drug from uptake by the reticuloendothelial system (RES) and degradation by proteolytic enzymes.[6][24] The combined effect is a dramatically prolonged circulation half-life (t½).[]

Pharmacodynamic Considerations

While improving PK is a major benefit, PEGylation can sometimes negatively impact a drug's pharmacodynamics. The bulky PEG chain can cause steric hindrance, potentially reducing the binding affinity of the drug to its target receptor or substrate.[][25] This potential loss of in vitro bioactivity must be balanced against the significant gains in in vivo exposure and stability.[][21] Often, the extended half-life more than compensates for a slight reduction in potency, leading to an overall improvement in therapeutic efficacy.[]

Quantitative Impact of PEGylation on Drug Half-Life

The effect of PEGylation on a drug's circulating half-life can be substantial. The table below summarizes data for several therapeutic proteins, illustrating the significant extension in elimination half-life achieved through PEGylation.

| Therapeutic Protein | Unmodified Half-Life (t½) | PEGylated Form | PEGylated Half-Life (t½) | Fold Increase | Reference(s) |

| rhTIMP-1 | 1.1 hours | PEG₂₀ₖ-TIMP-1 | 28 hours | ~25x | [13][26] |

| Interferon alfa-2a | ~5.1 hours | Peginterferon alfa-2a | ~77 hours | ~15x | [6] |

| Anti-TNF-α Fab' | Minutes to hours | Certolizumab pegol | ~14 days | >100x | [27] |

| G-CSF | ~3.5 hours | Pegfilgrastim | ~42 hours | ~12x | [15] |

Experimental Protocols